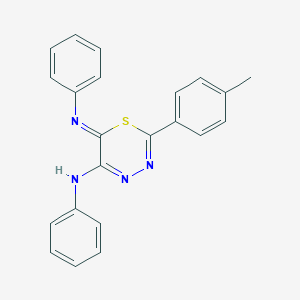

![molecular formula C15H11F3N2OS B307295 N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea CAS No. 89069-94-3](/img/structure/B307295.png)

N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea” is a chemical compound with the molecular formula C15H11F3N2OS . It has a molecular weight of 324.33 .

Synthesis Analysis

The synthesis of “N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea” and similar thiourea derivatives has been reported in several studies . These compounds are often synthesized using a multicomponent-reaction (MCR) approach .Molecular Structure Analysis

The molecular structure of “N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea” has been analyzed in several studies . The dihedral angle between the two benzene rings is 7.1 (1) degrees .Chemical Reactions Analysis

“N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea” and similar thiourea derivatives are frequently used in organocatalysis . They are known to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .Physical And Chemical Properties Analysis

“N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea” is a solid compound with a molecular weight of 324.33 .Scientific Research Applications

Precatalyst in Organic Synthesis

N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea: has been employed as a precatalyst in the electron donor–acceptor (EDA) complex photoactivation platform for oxime esters . This innovative approach utilizes the compound as a precatalyst and a base as a pre-catalyst initiation switch to generate iminyl radical intermediates under blue LED irradiation. The versatility of this method is highlighted by the successful synthesis of a wide range of nitrogen-containing compounds, such as pyrrolines, ketonitriles, phenanthridines, pyridines, and quinolines.

Plant Growth Regulation

Research has shown that derivatives of N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea exhibit gibberellin-like activity . These compounds have been synthesized and evaluated for their ability to promote Arabidopsis thaliana hypocotyl elongation and rice germination. One derivative, in particular, demonstrated higher promoting activity than gibberellin A3 (GA3) and the reference compound Y21, suggesting potential use as a plant growth regulator.

Hydrogen Bond Catalyst

The compound’s motif, particularly the 3,5-bis(trifluoromethyl)phenyl part, is ubiquitously used in hydrogen bond catalysts . It has been extensively utilized in promoting organic transformations, indicating its significant role in facilitating various chemical reactions through hydrogen bonding.

Medicinal Chemistry

Thiourea derivatives, including N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea , are recognized for their pharmacological properties due to the presence of sulfur . They have been used in the synthesis of bioactive compounds with diverse therapeutic activities, such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective effects.

Drug Design and Synthesis

The thiazolidine motif, which is structurally related to N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea , has been a focus in drug design due to its medicinal properties . Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of these derivatives, making them valuable in the development of next-generation drug candidates.

Chemical Safety and Handling

While not a direct application in research, understanding the safety and handling of N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea is crucial for its use in scientific applications . Proper knowledge of its physical and chemical properties, first-aid measures, and exposure controls is essential for researchers working with this compound.

Mechanism of Action

Target of Action

N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea, also known as Benzamide, N-[thioxo[[3-(trifluoromethyl)phenyl]amino]methyl]-, is primarily used as a catalyst in organic chemistry . It plays a very important role in the development of H-bond organocatalysts .

Mode of Action

The compound acts as a pre-catalyst in the electron donor–acceptor (EDA) complex catalysis strategy . It activates substrates and subsequently stabilizes partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Biochemical Pathways

The compound is involved in the generation of iminyl radical intermediates from oxime esters via a single-electron reduction process under blue LED irradiation . This process enables a wide range of nitrogen-containing compounds, including pyrrolines, ketonitriles, phenanthridines, pyridines, and quinolines, to be successfully synthesized .

Result of Action

The result of the compound’s action is the successful synthesis of a wide range of nitrogen-containing compounds . The pivotal roles of the pre-catalyst, base, and blue LED irradiation were verified through control experiments .

Action Environment

The action of N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea is influenced by environmental factors such as light. For instance, blue LED irradiation is necessary for the single-electron reduction of oxime esters to form iminyl radical intermediates

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N2OS/c16-15(17,18)11-7-4-8-12(9-11)19-14(22)20-13(21)10-5-2-1-3-6-10/h1-9H,(H2,19,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPQVWUHWIPMIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356324 |

Source

|

| Record name | N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea | |

CAS RN |

89069-94-3 |

Source

|

| Record name | N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

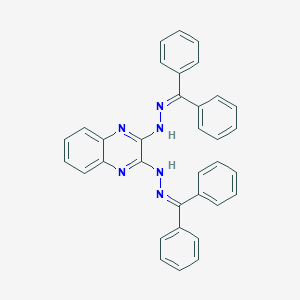

![3-methyl-1,3-benzothiazol-2(3H)-one [4,5-bis(phenylimino)-1,3-dithiolan-2-ylidene]hydrazone](/img/structure/B307213.png)

![N-(4-Methylphenyl)-2-((4-methylphenyl)imino)-2H-naphtho[1,2-b][1,4]oxazin-3-amine](/img/structure/B307219.png)

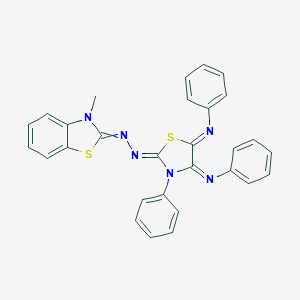

![3-[2-[4,5-bis(phenylimino)-1,3-thiazol-2-yl]hydrazinyl]indol-2-one](/img/structure/B307224.png)

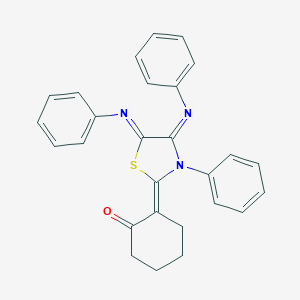

![4-oxo-4H-chromene-3-carbaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B307225.png)

![(6Z)-6-[[(2Z)-2-[3-(4-fluorophenyl)-4,5-bis(propylimino)-1,3-thiazolidin-2-ylidene]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B307226.png)

![(6Z)-6-[[(2Z)-2-[3-(4-fluorophenyl)-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B307227.png)

![3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-one [1-(5-methoxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazone](/img/structure/B307228.png)

![ethyl 4-[[(2Z)-5-(4-ethoxycarbonylphenyl)imino-2-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinylidene]-3-phenyl-1,3-thiazolidin-4-ylidene]amino]benzoate](/img/structure/B307231.png)

![(6Z)-2,4-dichloro-6-[[(2Z)-2-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B307233.png)

![(6Z)-6-[[(2Z)-2-[4,5-bis[(4-methoxyphenyl)imino]-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B307235.png)